molecular formula C7H6ClF4NO B1469513 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride CAS No. 1386459-74-0

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride

Cat. No.: B1469513
CAS No.: 1386459-74-0
M. Wt: 231.57 g/mol
InChI Key: KAUSOWDERLAWHS-UHFFFAOYSA-N
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Description

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride is a useful research compound. Its molecular formula is C7H6ClF4NO and its molecular weight is 231.57 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, either upregulating or downregulating the expression of target genes. The compound’s interaction with enzymes often involves competitive or non-competitive inhibition, affecting the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are often observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target cells and tissues. These interactions can influence the compound’s effectiveness and its impact on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with target biomolecules and its overall biochemical activity .

Biological Activity

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's interactions with biological systems, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₅ClF₄N₁O, characterized by a fluorine atom and a trifluoromethoxy group attached to an aniline structure. This configuration enhances its lipophilicity and metabolic stability, which are crucial for drug development.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor. For instance, similar trifluoromethyl-containing compounds have demonstrated increased potency in inhibiting serotonin uptake, suggesting that 2-Fluoro-3-(trifluoromethoxy)aniline may exhibit similar properties .
  • Receptor Modulation : Studies indicate that compounds with trifluoromethyl groups can act as allosteric modulators at neurotransmitter receptors, enhancing their activity in the presence of agonists .

Structure-Activity Relationships (SAR)

The incorporation of fluorinated groups in aromatic compounds has been linked to increased biological activity. For example, the presence of a trifluoromethoxy group significantly enhances the potency of related compounds against specific targets such as the PfATP4 enzyme in malaria parasites .

CompoundEC50 (μM)Biological Target
2-Fluoro-3-(trifluoromethoxy)anilineTBDTBD
Trifluoromethyl analog0.019PfATP4
Non-fluorinated analogHigherPfATP4

Antimicrobial Activity

Research has highlighted the potential of fluorinated anilines, including this compound, in exhibiting antimicrobial properties. In vitro studies demonstrated that similar compounds effectively inhibit bacterial growth by disrupting cell wall synthesis .

Antimalarial Efficacy

A significant study evaluated the efficacy of various fluorinated compounds against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications in the aniline structure, particularly through fluorination, led to enhanced activity against malaria parasites, suggesting a promising avenue for developing new antimalarial therapies .

Pharmacokinetic Properties

Fluorinated compounds often exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The introduction of trifluoromethoxy groups has been associated with improved metabolic stability and bioavailability, which are critical factors in drug design .

Scientific Research Applications

Antimicrobial Applications

Recent studies have demonstrated the antimicrobial efficacy of trifluoroaniline derivatives, including 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride, against various bacterial species. A notable study evaluated the effectiveness of 68 aniline derivatives against Vibrio species, revealing that certain trifluoroanilines inhibited biofilm formation and bacterial growth. The results indicated that these compounds could suppress virulence factors and enhance oxidative stress in bacterial cells, leading to their rapid killing .

Table 1: Antimicrobial Efficacy of Trifluoroanilines

Compound NameTarget BacteriaMechanism of ActionEfficacy
2-Fluoro-3-(trifluoromethoxy)anilineVibrio parahaemolyticusInhibition of biofilm formationHigh
Other TrifluoroanilinesVibrio harveyiInduction of oxidative stressModerate

Synthetic Utility in Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, it can be used to synthesize fluoroquinolone antibiotics such as lomefloxacin and norfloxacin, which are known for their broad-spectrum antibacterial activity. The incorporation of fluorine atoms in these molecules often enhances their biological activity and pharmacokinetic properties .

Case Study: Synthesis of Fluoroquinolones

A patent outlines a synthetic method for producing 2,3,4-trifluoromethyl aniline, which can be further transformed into fluoroquinolone antibiotics. The process involves high-temperature reactions with tetrafluorobenzene as a precursor, yielding high product purity and yield (up to 91%) . This demonstrates the compound's potential as a building block in pharmaceutical chemistry.

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate for synthesizing herbicides and pesticides. Its derivatives have shown efficacy in controlling various plant pathogens, contributing to improved agricultural productivity. For example, derivatives synthesized from this compound have been reported to exhibit over 70% effectiveness against wheat pathogens .

Fluorination Reagents and Chemical Transformations

The unique properties of trifluoromethoxy groups allow for diverse chemical transformations. Recent advancements have introduced methods for nucleophilic trifluoromethoxylation using compounds like this compound as reagents. This enables the selective introduction of trifluoromethoxy groups into complex organic molecules under mild conditions, expanding the toolkit available for synthetic chemists .

Table 2: Chemical Transformations Using Trifluoromethoxy Groups

Reaction TypeReagent UsedYield (%)Conditions
Nucleophilic trifluoromethoxylation(E)-O-trifluoromethyl-benzaldoximes30-97Mild conditions
Fluorination of carboxylic acidsB3664Good yieldsVarious substrates

Properties

IUPAC Name

2-fluoro-3-(trifluoromethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUSOWDERLAWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of benzhydrylidene-(2-fluoro-3-trifluoromethoxy-phenyl)-amine (7.5 g, 20 mmol) in Et2O (40 mL) was added 3N aqueous HCl (10 mL). The reaction mixture was stirred for 4 h at RT, followed by addition of water. The aqueous layer was extracted with Et2O (2×10 mL), the combined organic layers were washed with brine and then dried over MgSO4. After removal of solvent in vacuo, the residue was purified by preparative HPLC (stationary phase: Gimini 300×50 mm, particle size 10 μm; solvent: A H2O+BCH3CN, pressure: 60-70 bar). The product was extracted with Et2O as the free base from the combined fractions. HCl gas was bubbled through the organic phase, and the solvent was removed under vacuum to afford the title compound. Recrystallisation from EtOH/diisopropylether gave a white solid. 1H NMR (D2O, 400 MHz): δ 7.40-7.35 (m, 1H, ArH), 7.32-7.27 (m, 1H, ArH), 7.27-7.19 (m, 1H, ArH). HRMS: 196.03801 [M]+ (calcd. 196.03800 for C7H5F4NO); Anal. Calcd. for C7H5F4NO: C, 36.31; H, 2.61; N, 6.05; Cl, 15.31; F, 32.82. Found: C, 35.78; H, 2.63; N, 6.14; Cl, 15.69; F, 31.99.
Name
benzhydrylidene-(2-fluoro-3-trifluoromethoxy-phenyl)-amine
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.